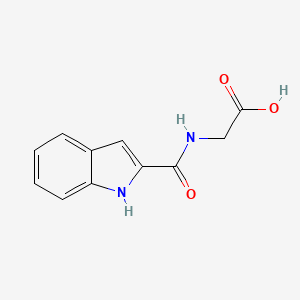

2-(1H-indol-2-ylformamido)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(1H-indol-2-ylformamido)acetic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features an indole ring system, which is a common structural motif in many biologically active molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-2-ylformamido)acetic acid typically involves the reaction of indole derivatives with formamide and acetic acid. One common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to yield the desired product .

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often involves biotechnological approaches. These methods utilize microbial cell factories to convert precursors like glucose or tryptophan into indole derivatives through fermentation processes .

Analyse Des Réactions Chimiques

Types of Reactions

2-(1H-indol-2-ylformamido)acetic acid can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form different products.

Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2-carboxylic acid, while substitution reactions can introduce various functional groups onto the indole ring .

Applications De Recherche Scientifique

2-(1H-indol-2-ylformamido)acetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: Indole derivatives are known for their role in cell signaling and as precursors to neurotransmitters.

Industry: Indole derivatives are used in the production of dyes, fragrances, and pharmaceuticals.

Mécanisme D'action

The mechanism of action of 2-(1H-indol-2-ylformamido)acetic acid involves its interaction with various molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression. The compound can modulate the activity of enzymes and receptors, leading to its diverse biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Indole-3-acetic acid: A plant hormone involved in growth and development.

Indole-2-carboxylic acid: An intermediate in the synthesis of pharmaceuticals.

Indole-3-carboxaldehyde: Used in the synthesis of various bioactive compounds.

Uniqueness

2-(1H-indol-2-ylformamido)acetic acid is unique due to its specific structural features and the presence of both an indole ring and a formamido group. This combination allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound in research and industry .

Activité Biologique

2-(1H-indol-2-ylformamido)acetic acid, also known as IFA, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C11H10N2O3

- Molecular Weight : 218.212 g/mol

- CAS Number : 68724-93-6

Anti-inflammatory and Antioxidant Activity

Recent studies have demonstrated that IFA exhibits significant anti-inflammatory and antioxidant properties. These effects are crucial for developing treatments for various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals contributes to its antioxidant capabilities, which may protect cells from oxidative stress.

Antimicrobial Activity

IFA has shown promising results against various pathogens, including bacteria and fungi. It has been evaluated for its antibacterial , antiviral , and antifungal activities, indicating its potential as a broad-spectrum antimicrobial agent. In vitro studies have reported effective inhibition of pathogenic strains, suggesting its utility in treating infectious diseases.

Antitumor Activity

A notable area of research focuses on the antitumor properties of IFA. Compounds structurally related to IFA have been investigated for their efficacy against solid tumors, particularly in colon and lung cancer models. In vitro assays using human tumor cell lines (e.g., HT29 for colon carcinoma) have shown that IFA derivatives can induce cytotoxicity in cancer cells, highlighting their potential as therapeutic agents in oncology .

The biological activity of IFA is attributed to its interaction with specific molecular targets within cells. The indole structure is known for its ability to modulate various biochemical pathways, potentially affecting cell signaling and gene expression related to inflammation and tumor progression. Further research is needed to elucidate the precise mechanisms through which IFA exerts its effects.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1: Antioxidant Activity | IFA demonstrated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls. |

| Study 2: Antimicrobial Efficacy | In vitro tests revealed that IFA inhibited the growth of Staphylococcus aureus and Candida albicans at low concentrations. |

| Study 3: Antitumor Effects | IFA derivatives showed a dose-dependent cytotoxic effect on HT29 colon cancer cells with an IC50 value of 25 µM after 72 hours of treatment. |

Current State of Research

Research on IFA is ongoing, with a focus on synthesizing new derivatives that enhance its biological activity while reducing potential toxicity. Studies are also exploring its applications in drug formulation and delivery systems to improve bioavailability and therapeutic outcomes.

Future Directions

The potential implications of IFA extend beyond pharmaceuticals; it may also find applications in cosmetic formulations due to its antioxidant properties. Future research should aim to:

- Investigate the long-term safety profile of IFA.

- Conduct clinical trials to evaluate its efficacy in humans.

- Explore the development of novel formulations that maximize its therapeutic potential.

Propriétés

IUPAC Name |

2-(1H-indole-2-carbonylamino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c14-10(15)6-12-11(16)9-5-7-3-1-2-4-8(7)13-9/h1-5,13H,6H2,(H,12,16)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJKDAKXYJCJZBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.